Chemokine Receptor CCR6 Antagonism: Activity of the Closest Available Chemotype
The closest structurally characterized analogue, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (MLS000724611; CID 4454088), demonstrates quantifiable activity against human CCR6 with an IC₅₀ of 869 nM in a functional antagonism assay [1]. This analogue differs only in the acyl moiety: it replaces the 1,4-benzodioxine-6-carboxamide with a 1,3-benzothiazole-2-carboxamide. The target compound (CAS 896676-19-0) incorporates a 1,4-benzodioxane ring that introduces an additional hydrogen-bond acceptor (the dioxane oxygen at position 1) not present in the comparator, potentially altering the residence time at CCR6 or shifting selectivity toward aminergic receptors that recognize the 1,4-benzodioxane motif.
| Evidence Dimension | In vitro functional antagonism at human CCR6 receptor |
|---|---|
| Target Compound Data | Not directly tested in available public data |
| Comparator Or Baseline | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide: IC₅₀ = 869 nM [1] |
| Quantified Difference | N/A — target compound data absent; structural difference (benzothiazole-2-carboxamide vs. 1,4-benzodioxine-6-carboxamide) predicts divergent pharmacophore geometry |
| Conditions | CCR6 functional assay; Data Source: Sanford-Burnham Center for Chemical Genomics [1] |
Why This Matters
This provides a baseline potency expectation for the 4,7-dimethylbenzothiazol-2-yl fragment in a chemokine receptor context, enabling procurement rationale for a follow-up screen where the benzodioxine moiety is hypothesized to confer improved selectivity or ADME properties.
- [1] BindingDB. Entry BDBM80001: MLS000724611 (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide). IC₅₀ = 869 nM for human CCR6. Accessed 2026-05-09. View Source
